molecular formula C14H16N2O2S B5830229 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5830229
M. Wt: 276.36 g/mol
InChI Key: VIGODXIMAOWREW-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to possess potent anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. However, its synthesis is complex and requires several steps, making it difficult to produce in large quantities. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

Future research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide should focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should be conducted to evaluate its efficacy and safety in human clinical trials. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide also has potential applications in the development of new drugs for the treatment of various diseases, including inflammatory disorders, pain, and epilepsy. Further research is needed to explore these potential therapeutic applications.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is synthesized through a multistep process that involves the condensation of 2-(4-methoxyphenyl)acetyl chloride with 4,5-dimethyl-2-aminothiazole in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including N-alkylation and acetylation, to yield N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide as the final product.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-10(2)19-14(15-9)16-13(17)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGODXIMAOWREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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